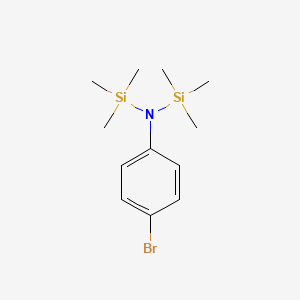












|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([Li])CCC.Cl[Si:15]([CH3:18])([CH3:17])[CH3:16]>O1CCCC1>[CH3:16][Si:15]([CH3:18])([CH3:17])[N:6]([Si:15]([CH3:18])([CH3:17])[CH3:16])[C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1
|


|
Name
|
Organosilicon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
XX
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Aromatic Diamines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.62 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
825 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
|
Name
|
32g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ice temperature
|
|
Type
|
CUSTOM
|
|
Details
|
exceed 15° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to give three fractions Fraction 1 - b.p. 25°-89° C./0.5 torr, 22.0g (this forerun
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C[Si](N(C1=CC=C(C=C1)Br)[Si](C)(C)C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |